molecular formula C21H22N6S B12249055 4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B12249055
M. Wt: 390.5 g/mol
InChI Key: DCYGAIYBPKWVMI-UHFFFAOYSA-N
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Description

4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with piperazine and benzonitrile derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole and pyridazine rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol: Shares the thiazole and pyridazine rings but lacks the piperazine and benzonitrile moieties.

    2,4-Disubstituted thiazoles: Exhibit similar biological activities but differ in their substitution patterns and overall structure.

Uniqueness

4-({4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of thiazole, pyridazine, piperazine, and benzonitrile rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N6S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H22N6S/c1-15-21(28-16(2)23-15)19-7-8-20(25-24-19)27-11-9-26(10-12-27)14-18-5-3-17(13-22)4-6-18/h3-8H,9-12,14H2,1-2H3

InChI Key

DCYGAIYBPKWVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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